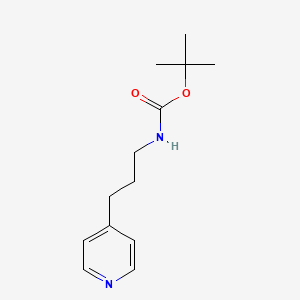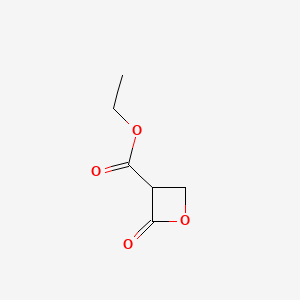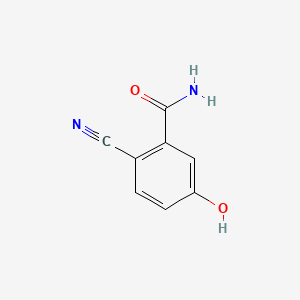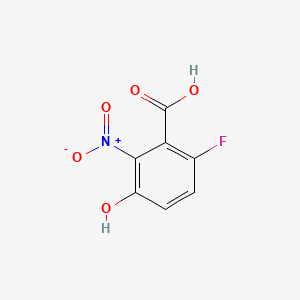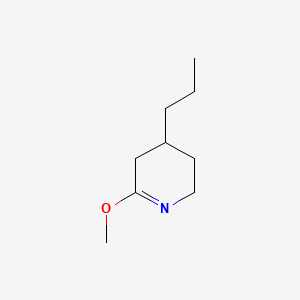
1-Bromo-3-tert-butyl-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Bromo-3-tert-butyl-5-methylbenzene” is a derivatized toluene compound . It has the empirical formula C11H15Br and a molecular weight of 227.14 . The compound is used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The bromide functionality of “1-Bromo-3-tert-butyl-5-methylbenzene” provides a location for carbon-carbon bond formation through cross-coupling protocols . This allows the introduction of the tert-butyl methylbenzene moiety into structures .
Molecular Structure Analysis
The molecular formula of “1-Bromo-3-tert-butyl-5-methylbenzene” is C11H15Br . Its average mass is 227.141 Da and its monoisotopic mass is 226.035706 Da .
Chemical Reactions Analysis
The bromide functionality of “1-Bromo-3-tert-butyl-5-methylbenzene” provides a location for carbon-carbon bond formation through cross-coupling protocols . This allows the introduction of the tert-butyl methylbenzene moiety into structures .
Physical And Chemical Properties Analysis
“1-Bromo-3-tert-butyl-5-methylbenzene” has a molecular weight of 227.14 . The empirical formula is C11H15Br .
Mechanism of Action
Future Directions
The bromide functionality of “1-Bromo-3-tert-butyl-5-methylbenzene” provides a location for carbon-carbon bond formation through cross-coupling protocols . This allows the introduction of the tert-butyl methylbenzene moiety into structures . This suggests potential future directions for the use of this compound in various chemical syntheses.
properties
IUPAC Name |
1-bromo-3-tert-butyl-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIMCRJBRTILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656916 |
Source


|
| Record name | 1-Bromo-3-tert-butyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193905-94-1 |
Source


|
| Record name | 1-Bromo-3-tert-butyl-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B573397.png)
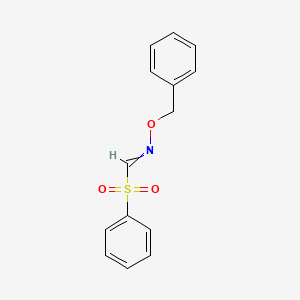


![1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione](/img/structure/B573404.png)
